molecular formula C14H16N6 B1519224 methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1152915-79-1

methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B1519224
CAS No.: 1152915-79-1
M. Wt: 268.32 g/mol
InChI Key: BGEMXHSOMSEDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Summary of Molecular Identification Data

Parameter Value Method/Source
IUPAC name 1-phenyl-3-methyl-5-(1H-1,2,4-triazol-1-yl)-4-[(methylamino)methyl]-1H-pyrazole Systematic derivation
CAS registry 1152915-79-1 PubChem
Molecular formula C₁₄H₁₆N₆ HRMS
Exact mass 268.31 g/mol Q-TOF analysis

Properties

IUPAC Name

N-methyl-1-[3-methyl-1-phenyl-5-(1,2,4-triazol-1-yl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-11-13(8-15-2)14(19-10-16-9-17-19)20(18-11)12-6-4-3-5-7-12/h3-7,9-10,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEMXHSOMSEDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC)N2C=NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine, with CAS number 1152915-79-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and various applications based on recent research findings.

  • Molecular Formula : C14H16N6
  • Molecular Weight : 268.32 g/mol

Synthesis

The synthesis of this compound involves multiple steps typically including the formation of the triazole and pyrazole rings through various chemical reactions. Detailed synthetic pathways have been documented in literature, showcasing different methodologies that yield this compound with high purity.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties, particularly against HIV. For instance, related compounds within the same class have demonstrated significant anti-HIV activity with effective concentrations (EC50) in the nanomolar range. Although specific data for this compound is limited, structural analogs have shown promise:

CompoundEC50 (μmol/L)Selectivity Index
I-110.003825,468
I-190.0334Not specified

These findings suggest that modifications to the pyrazole and triazole moieties can enhance antiviral efficacy .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Similar triazole derivatives have shown inhibition of cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. Specific studies indicate that compounds with similar structures can inhibit breast cancer cell growth significantly.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that substituents on the pyrazole ring influence biological activity significantly. For example:

  • Phenyl groups at specific positions enhance anti-HIV activity.
  • Alkyl substitutions can either increase or decrease potency based on their size and electronic properties.

Case Studies

Several case studies have documented the biological evaluation of related compounds:

  • Case Study on Antiviral Activity : A study evaluated a series of pyrazole derivatives and found that those with phenyl substitutions exhibited superior antiviral properties against HIV strains.
  • Cancer Cell Studies : Research involving triazole derivatives demonstrated a marked decrease in viability of breast cancer cells when treated with specific analogs of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research indicates that compounds containing triazole rings exhibit antifungal properties. Methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine has been evaluated for its efficacy against various fungal strains. A study demonstrated that derivatives of triazole compounds effectively inhibit the growth of fungi such as Candida albicans and Aspergillus species, suggesting that this compound may serve as a lead structure for developing new antifungal agents .

Anticancer Properties
The pyrazole and triazole structures are also associated with anticancer activity. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, derivatives related to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Agricultural Applications

Pesticide Development
The unique structural features of this compound make it a candidate for developing new pesticides. Triazole-based compounds are known to affect the biosynthesis of sterols in fungi and can be effective against plant pathogens. Research into its application as a fungicide has indicated potential effectiveness against crop diseases caused by fungal infections .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of triazole derivatives included this compound as one of the test compounds. The results showed significant inhibition of fungal growth at varying concentrations, with a minimum inhibitory concentration (MIC) lower than that of commonly used antifungals .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer agents, researchers synthesized several derivatives based on this compound. The results indicated that certain modifications to the structure enhanced its cytotoxic effects against breast cancer cell lines compared to standard treatments .

Summary Table of Applications

Application AreaSpecific UseObservations
Medicinal ChemistryAntifungal agentsEffective against Candida and Aspergillus
Anticancer drugsInduces apoptosis in cancer cells
Agricultural SciencesPesticide developmentPotential fungicide for crop protection

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under basic conditions. For example:

  • Reaction with alkyl halides (e.g., methyl iodide) in THF/NaH yields N-alkylated derivatives (Table 1).

  • Acylation with acetyl chloride produces amide derivatives (e.g., Compound A ), confirmed by IR carbonyl stretches at ~1650 cm⁻¹ .

Table 1: Alkylation and Acylation Reactions

ReagentProductYield (%)Conditions
CH₃IN-Methyl derivative78THF, NaH, 0–25°C
AcClAcetylated amide (Compound A)85DCM, Et₃N, RT

Oxidation and Redox Activity

The pyrazole-triazole system undergoes oxidation, influenced by the electron-withdrawing triazole:

  • Treatment with m-CPBA in DCM generates N-oxide intermediates (e.g., Compound B ) .

  • Under alkaline conditions, aerobic oxidation forms pyrazol-4,5-dione derivatives (e.g., Compound C ) via radical intermediates .

Key Observations:

  • Oxidation at the pyrazole C4 position is favored due to steric and electronic effects .

  • The triazole substituent enhances stability of oxidized products by delocalizing electron density .

Condensation and Imine Formation

The amine reacts with aldehydes/ketones to form Schiff bases:

  • Condensation with 4-methoxybenzaldehyde under solvent-free conditions produces imine intermediates (e.g., Compound D ), which are reduced to secondary amines using NaBH₄ (Table 2) .

Table 2: Reductive Amination

AldehydeProductYield (%)Reduction Agent
4-MethoxybenzaldehydeN-(4-Methoxybenzyl) derivative91NaBH₄/MeOH

Coordination Chemistry

The amine and triazole act as bidentate ligands for transition metals:

  • Reaction with Cu(II) salts forms octahedral complexes (e.g., [Cu(L)₂Cl₂]), characterized by UV-Vis absorption at ~600 nm .

  • Pd(II) complexes catalyze Suzuki-Miyaura coupling, though activity depends on substituent electronic effects .

Acid-Base Reactivity

The amine exhibits pH-dependent behavior:

  • pKa ≈ 7.0 (determined via potentiometric titration), favoring protonation below pH 7 .

  • Deprotonation enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides) .

Heterocyclic Functionalization

The triazole ring participates in cycloaddition and substitution:

  • Click chemistry with azides yields 1,2,3-triazole hybrids (e.g., Compound E ) .

  • Halogenation at the triazole C5 position is feasible using NBS or Cl₂ gas .

Stability and Degradation

  • Hydrolytic stability: Resistant to hydrolysis at neutral pH but degrades under strong acidic/basic conditions (t₁/₂ = 2 h at pH 1) .

  • Thermal decomposition occurs above 200°C, releasing NH₃ and CO₂ (TGA analysis) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Triazole vs. Thiazole/Thiophene : Replacing the triazole with thiazole (e.g., ) or thiophene () alters electronic properties and target specificity. Thiazoles are common in herbicides, while triazoles dominate antifungals .
  • Hybrid Cores : Pyrazolo-pyrimidine () and pyridine-triazole () hybrids demonstrate the versatility of nitrogen-rich cores in drug design.

Pharmacological and Physicochemical Properties

Property Target Compound 3-Methyl-1-phenyl-1H-pyrazol-5-amine Thiazole-Pyrazole Hybrid ()
LogP Estimated ~2.5 (moderate lipophilicity) ~2.0 ~3.1 (higher due to thiazole)
Solubility Moderate (amine enhances aqueous solubility) Low Low
Antifungal Activity Predicted (triazole moiety) None reported None reported
Synthetic Complexity High (multiple substituents) Low Moderate
Notes:
  • Antifungal Potential: The 1,2,4-triazole group is a hallmark of antifungals like itraconazole (), suggesting the target compound may inhibit fungal lanosterol 14α-demethylase.
  • Metabolites : β-(1,2,4-triazol-1-yl)-alanine derivatives () are metabolites of triazole fungicides, implying the target compound could undergo similar biotransformation.

Preparation Methods

Preparation of 3-Methyl-1-phenyl-1H-pyrazole Core

  • The pyrazole core is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
  • A patented process describes cyclizing a precursor compound (Formula V) with Lawesson's reagent to form a key intermediate (Formula VI), which contains the pyrazole core with appropriate substituents.
  • The process avoids pyridine as a solvent, favoring safer alternatives for industrial applications.
  • Protecting groups such as 9-fluorenylmethyl carbamate are used to protect amino functionalities during intermediate steps.

Attachment of the Methylamine Group

  • The methylamine moiety is introduced by reacting the pyrazole-triazole intermediate with methylamine or a methylamine equivalent.
  • This step can involve reductive amination or nucleophilic substitution on a suitable leaving group attached to the pyrazole ring.
  • Deprotection steps follow to remove protecting groups, yielding the final methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine compound.

Detailed Process from Patent WO2015063709A1

Step No. Reaction Step Description Key Reagents/Conditions Outcome/Intermediate
1 Cyclization of precursor (Formula V) with Lawesson's reagent Lawesson's reagent, solvent (non-pyridine) Formation of compound Formula VI (pyrazole core)
2 Deprotection of Formula VI Removal of amino-protecting group (e.g., 9-fluorenylmethyl carbamate) Compound Formula III (1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine)
3 Reaction of Formula III with compound Formula VII Coupling agents, suitable solvents Compound Formula VIII (intermediate with side chain)
4 Final deprotection Acid/base treatment Target compound or salt thereof
  • The process emphasizes avoiding toxic solvents like pyridine and uses inorganic or organic acid salts to improve stability and handling.
  • Protecting groups ensure selective reactions on the pyrazole nitrogen and amine functionalities.

Comparative Notes on Related Pyrazole Derivatives Preparation

  • Similar pyrazole derivatives, such as 1-(5-methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone, are prepared by cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine under basic conditions, followed by hydrolysis.
  • These intermediates are versatile for subsequent heterocyclic ring formation, including triazoles and thiadiazoles, illustrating the utility of pyrazole cores in medicinal chemistry.
  • Reaction parameters such as solvent choice, temperature, and reaction time critically affect yield and purity.

Structural and Mechanistic Insights

  • Crystallographic studies of related pyrazole-triazole compounds reveal the importance of intermolecular hydrogen bonding and ring planarity for stability.
  • The angles between aromatic and heterocyclic rings influence reactivity and binding properties, which are crucial for pharmaceutical applications.
  • Understanding these structural features aids in optimizing synthetic routes and purification processes.

Summary Table of Preparation Methods

Preparation Aspect Description Reference(s)
Pyrazole core synthesis Cyclization of hydrazine derivatives with β-dicarbonyl precursors, use of Lawesson's reagent
Triazole substituent introduction Nucleophilic substitution or cycloaddition on pyrazole intermediate Inferred
Methylamine group attachment Reductive amination or nucleophilic substitution followed by deprotection
Protecting groups Use of 9-fluorenylmethyl carbamate to protect amines during synthesis
Solvent considerations Avoidance of toxic solvents like pyridine; use of safer alternatives
Purification Crystallization, salt formation with inorganic/organic acids

Research Findings and Industrial Relevance

  • The patented process provides an improved, economical, and industrially feasible method for synthesizing the pyrazole-triazole methylamine compound and its salts.
  • Avoiding pyridine and using safer solvents aligns with green chemistry principles and regulatory compliance.
  • Protecting group strategies and salt formation improve product stability and handling.
  • The synthetic route supports scalability for pharmaceutical manufacturing, particularly for compounds related to diabetes treatment (e.g., teneligliptin analogs) and other therapeutic areas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine?

  • Methodological Answer : The synthesis involves multi-step processes starting with pyrazole core formation, followed by functionalization. For example:

  • Step 1 : Condensation of substituted pyrazole precursors (e.g., 3-methyl-1-phenylpyrazole derivatives) with triazole moieties using coupling agents like copper(I) bromide or cesium carbonate as catalysts (yield optimization requires controlled temperatures, e.g., 35°C for 48 hours) .
  • Step 2 : Methylamine introduction via alkylation or reductive amination. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reactivity .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization are critical for isolating high-purity products (>97%) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amine functionality (e.g., δ ~3.2 ppm for methylamine protons) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 215 [M+H]⁺ for related pyrazole-triazole analogs) .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and dihedral angles between aromatic rings (e.g., 2.3° deviation from planarity in triazole derivatives) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen against bacterial/fungal strains (MIC values) or cancer cell lines (IC₅₀) using MTT assays. Structural analogs show antibacterial activity (e.g., 10–50 µM MIC against S. aureus) and anticancer potential via kinase inhibition .
  • Target Identification : Molecular docking or surface plasmon resonance (SPR) identifies interactions with enzymes (e.g., cytochrome P450 isoforms) or receptors .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in efficacy .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance stability and target binding .

Q. What computational methods optimize reaction conditions for higher yields?

  • Methodological Answer :

  • DFT Calculations : Predict transition states and energy barriers for key steps (e.g., triazole coupling). B3LYP/6-311G(d,p) basis sets identify optimal solvent effects (e.g., THF vs. DMF) .
  • High-Throughput Screening : Robotic platforms test 96-well plates with varying catalysts (e.g., Cu(I) vs. Pd(0)), temperatures, and solvents .

Q. How does the compound’s tautomeric behavior influence its reactivity?

  • Methodological Answer :

  • Variable Temperature NMR : Detect tautomeric shifts (e.g., 1,2,4-triazole ↔ 1,3,4-triazole) by monitoring proton signals at 25–100°C .
  • Crystallographic Analysis : Compare X-ray structures to identify dominant tautomers in solid vs. solution states .

Q. What strategies improve pharmacokinetic properties without altering bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups to enhance solubility; hydrolyze in vivo to active form .
  • Lipophilicity Tuning : Replace methyl groups with trifluoromethyl to balance membrane permeability and metabolic clearance (logP <3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine
Reactant of Route 2
methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.